PIKFYVE Binding Affinity (Kd): Sub-Nanomolar Potency vs. Clinical-Stage Comparator
The target compound exhibits a PIKFYVE Kd of 0.9 nM, representing sub-nanomolar binding affinity . In direct comparison, apilimod—a PIKFYVE inhibitor advanced to Phase II clinical trials—displays a PIKFYVE IC50 of 5.2 nM [1]. The compound's affinity is approximately 5.8-fold greater than that of apilimod, enabling lower working concentrations in cellular assays and potentially reducing off-target kinase engagement at equivalent PIKFYVE occupancy.
| Evidence Dimension | PIKFYVE binding affinity |
|---|---|
| Target Compound Data | Kd = 0.9 nM |
| Comparator Or Baseline | Apilimod (IC50 = 5.2 nM) |
| Quantified Difference | 5.8-fold greater affinity (0.9 nM vs. 5.2 nM) |
| Conditions | In vitro kinase binding assay |
Why This Matters
Higher affinity translates to lower compound consumption per experiment and improved signal-to-noise in PIKFYVE-dependent phenotypic screens.
- [1] Hayakawa, M., et al. (2014). A family of PIKFYVE inhibitors with therapeutic potential against autophagy-dependent cancer cells disrupt multiple events in lysosome homeostasis. PLOS ONE. View Source
